N-(3-chloro-2-methylphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted aromatic ring, a triazole ring, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under controlled conditions.
Attachment of the Phenoxymethyl Group: The phenoxymethyl group is introduced through a nucleophilic substitution reaction, often using phenol derivatives and alkyl halides.
Formation of the Sulfanylacetamide Moiety: This step involves the reaction of a suitable thiol with an acetamide derivative under basic conditions.
Final Coupling: The final step involves coupling the triazole derivative with the chloro-substituted aromatic amine under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the aromatic ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific properties.
Biology and Medicine:
Antimicrobial Agents: Due to its unique structure, the compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, potentially leading to therapeutic applications in diseases where enzyme inhibition is beneficial.
Industry:
Agriculture: The compound may be used in the development of agrochemicals, such as herbicides or pesticides.
Pharmaceuticals: It can be a key intermediate in the synthesis of various pharmaceutical agents.
Mechanism of Action
- **N-(3-chloro-2-methylphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide shares structural similarities with other triazole-based compounds and sulfanylacetamide derivatives.
Uniqueness:
Structural Features: The combination of a chloro-substituted aromatic ring, a triazole ring, and a sulfanylacetamide moiety is unique, providing distinct chemical and biological properties.
Functional Properties:
Comparison with Similar Compounds
Cresol derivatives: Such as 2-methylphenol, 3-methylphenol, and 4-methylphenol.
4-Iodobenzoic acid: An isomer of iodobenzoic acid with similar aromatic properties.
Properties
Molecular Formula |
C20H21ClN4O2S |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[[4-ethyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H21ClN4O2S/c1-3-25-18(12-27-15-8-5-4-6-9-15)23-24-20(25)28-13-19(26)22-17-11-7-10-16(21)14(17)2/h4-11H,3,12-13H2,1-2H3,(H,22,26) |
InChI Key |
FBKCENKNBPPBHF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C(=CC=C2)Cl)C)COC3=CC=CC=C3 |
Origin of Product |
United States |
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